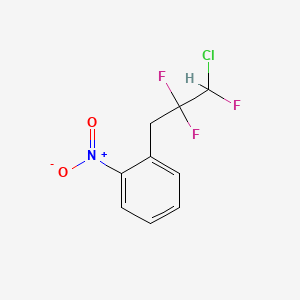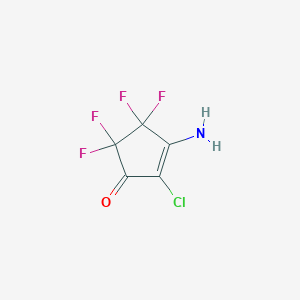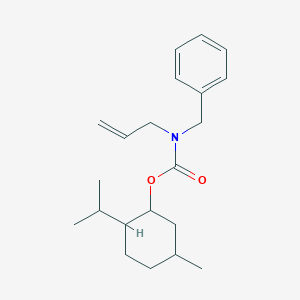
2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of chloro, fluoro, nitro, and trifluoromethyl sulfoxide groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide typically involves multiple steps. One common method starts with the reaction of 4-chloro-5-nitrobenzotrichloride with 3-chloro-2-fluoronitrosyl chloride to form an intermediate compound. This intermediate is then reacted with aluminum chloride and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to handle the reagents and reaction conditions safely .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as iron powder or tin(II) chloride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical development due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide involves its interaction with specific molecular targets and pathways. The compound’s unique functional groups allow it to participate in various chemical reactions, which can modulate biological pathways and molecular interactions. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloro-4-fluoro-5-nitrophenyl trifluoromethyl sulfoxide include:
2-Chloro-4-fluoro-5-nitrobenzotrichloride: Shares similar functional groups but lacks the trifluoromethyl sulfoxide group.
4-Chloro-3-(trifluoromethyl)phenyl: Contains the trifluoromethyl group but differs in other functional groups.
Uniqueness
The presence of both nitro and trifluoromethyl sulfoxide groups makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
1-chloro-5-fluoro-4-nitro-2-(trifluoromethylsulfinyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3S/c8-3-1-4(9)5(13(14)15)2-6(3)17(16)7(10,11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQZGBZPQWGRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)C(F)(F)F)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)



![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
